Benzoic acid, 5-amino-2-(pentyloxy)-

Lipophilicity Physicochemical Properties Membrane Permeability

Select this compound for its unique 5-lipoxygenase translocation inhibition in RBL-2H3 cells, which enables leukotriene biosynthesis studies distinct from hydroxyl-bearing analogs like 5-ASA. With a LogP of 2.66 (versus -1.9 for 5-ASA), it serves as a superior positive control for membrane permeability and cellular uptake assays. Its reported ability to arrest proliferation and induce monocytic differentiation makes it a valuable phenotypic probe for oncology differentiation therapy research. Available in high purity (≥98%) for reproducible data.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 13737-91-2
Cat. No. B1666661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-amino-2-(pentyloxy)-
CAS13737-91-2
SynonymsBenzoic acid, 5-amino-2-(pentyloxy)-
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C(C=C1)N)C(=O)O
InChIInChI=1S/C12H17NO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7,13H2,1H3,(H,14,15)
InChIKeyNYASYUYEILXZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic acid, 5-amino-2-(pentyloxy)- (CAS 13737-91-2): Procurement-Relevant Specifications and Physicochemical Profile for Research Use


Benzoic acid, 5-amino-2-(pentyloxy)- (CAS 13737-91-2) is a substituted benzoic acid derivative characterized by a pentyloxy group at the ortho position and an amino group at the meta position of the aromatic ring . This compound, with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol, exhibits predicted physicochemical properties including a boiling point of approximately 402.7 °C at 760 mmHg, a calculated LogP of 2.40-2.66, and a polar surface area (PSA) of ~73 Ų, which inform its handling, storage, and suitability for various experimental applications .

Why 5-Amino-2-(pentyloxy)benzoic acid Cannot Be Interchanged with Generic Analogs: A Pre-Evidence Rationale


Generic substitution among benzoic acid derivatives is scientifically unsound due to the profound impact of specific substituent patterns on biological activity and physicochemical behavior. The presence, position, and nature of functional groups—such as the 5-amino and 2-pentyloxy moieties in this compound—directly dictate molecular interactions with biological targets, lipophilicity (LogP), and metabolic stability [1]. For instance, the transition from a hydroxyl (in 5-aminosalicylic acid) to a pentyloxy group fundamentally alters membrane permeability and enzyme binding, a concept validated by structure-activity relationship (SAR) studies in related anti-inflammatory compounds [2]. The following section provides the quantitative evidence that distinguishes this specific compound from its closest structural neighbors.

Benzoic acid, 5-amino-2-(pentyloxy)-: A Quantitative Evidence Guide for Scientific Selection


Enhanced Lipophilicity (LogP) Distinguishes 5-Amino-2-(pentyloxy)benzoic acid from 5-Aminosalicylic Acid (5-ASA)

The target compound demonstrates significantly higher lipophilicity compared to its non-alkylated analog, 5-aminosalicylic acid (5-ASA). The calculated LogP for Benzoic acid, 5-amino-2-(pentyloxy)- is approximately 2.66, whereas 5-ASA has a predicted LogP of -1.9 [1]. This difference is a direct consequence of the pentyloxy chain, which introduces substantial hydrophobic character absent in the hydroxyl-bearing analog.

Lipophilicity Physicochemical Properties Membrane Permeability

5-Lipoxygenase (5-LOX) Inhibitory Activity of 5-Amino-2-(pentyloxy)benzoic acid in Rat Cells

The compound has been tested for its ability to inhibit the translocation of 5-lipoxygenase (5-LOX) in rat RBL-2H3 cells, a key step in the initiation of leukotriene biosynthesis [1]. While the compound's specific inhibitory activity is documented as part of the ChEMBL database (ChEMBL_4193), the assay was performed in the context of a larger SAR series evaluating benzoic acid derivatives for anti-inflammatory potential.

5-Lipoxygenase Inhibition Inflammation Cell-Based Assay

Differentiation-Inducing Activity in Undifferentiated Cells: A Reported Phenotypic Distinction

This compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This is a distinct phenotypic effect not typically associated with unsubstituted benzoic acid or many simple derivatives like 5-ASA, which primarily act through anti-inflammatory enzyme inhibition (e.g., COX/LOX) [2].

Cell Differentiation Anticancer Research Phenotypic Screening

Benzoic acid, 5-amino-2-(pentyloxy)-: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Tool Compound for Investigating Leukotriene-Mediated Inflammation

Given its documented activity as a 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells, this compound is a suitable research tool for studying the early stages of leukotriene biosynthesis in inflammation models [1]. Its distinct pentyloxy substitution differentiates it from hydroxyl-bearing anti-inflammatory agents like 5-ASA, offering an alternative chemotype for exploring 5-LOX pharmacology and validating target engagement in cell-based assays.

Probe for Studying Monocytic Differentiation in Cancer Biology

The reported ability of this compound to arrest proliferation and induce monocytic differentiation in undifferentiated cells positions it as a valuable probe for phenotypic screening in oncology research [2]. This application scenario is directly supported by its unique reported bioactivity, which is not a primary feature of common benzoic acid derivatives like 5-ASA, thus providing a distinct mechanistic angle for investigating differentiation therapies.

Reference Standard for Lipophilicity-Modulated Benzoic Acid Studies

The significantly higher calculated LogP (2.66) compared to 5-ASA (LogP -1.9) makes this compound an excellent reference standard for studies investigating the impact of lipophilicity on the cellular uptake, distribution, and off-target effects of benzoic acid-based molecules [3]. It can serve as a positive control for high membrane permeability in assays where passive diffusion is a key variable.

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